2-Ethyl-2-(methylsulfanyl)butan-1-ol
Overview
Description
2-Ethyl-2-(methylsulfanyl)butan-1-ol is a versatile chemical compound with the molecular formula C7H16OS and a molecular weight of 148.27 g/mol . This compound is characterized by the presence of an ethyl group, a methylsulfanyl group, and a hydroxyl group attached to a butane backbone. It is commonly used in scientific research due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-(methylsulfanyl)butan-1-ol typically involves the reaction of 2-ethylbutan-1-ol with methylsulfanyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economical and sustainable production of this compound. The final product is purified through distillation or recrystallization to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2-(methylsulfanyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-Ethyl-2-(methylsulfanyl)butan-1-ol is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-Ethyl-2-(methylsulfanyl)butan-1-ol involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, while the methylsulfanyl group can participate in nucleophilic and electrophilic interactions. These interactions influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
2-Ethylbutan-1-ol: Lacks the methylsulfanyl group, resulting in different reactivity and properties.
2-Methylsulfanylbutan-1-ol: Lacks the ethyl group, leading to variations in its chemical behavior.
2-Ethyl-2-(methylsulfanyl)pentan-1-ol: Contains an additional carbon in the backbone, affecting its physical and chemical properties.
Uniqueness: 2-Ethyl-2-(methylsulfanyl)butan-1-ol is unique due to the presence of both the ethyl and methylsulfanyl groups, which confer distinct reactivity and properties. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-ethyl-2-methylsulfanylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16OS/c1-4-7(5-2,6-8)9-3/h8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRNOYQWDLOVHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CO)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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